molecular formula C11H15NO2S B5468608 N-cyclopropyl-3,4-dimethylbenzenesulfonamide

N-cyclopropyl-3,4-dimethylbenzenesulfonamide

Cat. No.: B5468608
M. Wt: 225.31 g/mol
InChI Key: ODJTYXSTUPINGT-UHFFFAOYSA-N
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Description

N-cyclopropyl-3,4-dimethylbenzenesulfonamide is an organic compound with the molecular formula C11H15NO2S. It is a sulfonamide derivative, characterized by the presence of a cyclopropyl group attached to the nitrogen atom and two methyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-cyclopropyl-3,4-dimethylbenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

  • N-cyclopropylbenzenesulfonamide
  • N-cyclopropyl-4-methylbenzenesulfonamide
  • N-cyclopropyl-2,4-dimethylbenzenesulfonamide

Comparison: N-cyclopropyl-3,4-dimethylbenzenesulfonamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to N-cyclopropylbenzenesulfonamide, the additional methyl groups may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent .

Properties

IUPAC Name

N-cyclopropyl-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8-3-6-11(7-9(8)2)15(13,14)12-10-4-5-10/h3,6-7,10,12H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJTYXSTUPINGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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